Cholinesterase Inhibition: Ester vs. Thiourea at Thiazole Position Dictates AChE/BuChE Selectivity
No direct enzymatic data exist for the target compound. However, in the same coumarin–thiazole scaffold series, the 2-thiourea analog 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (f8) displayed an AChE IC₅₀ of 4.58 µM and a BuChE IC₅₀ of 12.09 µM (selectivity index = 2.64), whereas the 2-urea analog e31 showed a BuChE IC₅₀ of 4.93 µM (selectivity = 0.04) [1]. Because the target compound lacks the 2-substituent entirely, its selectivity profile is expected to be distinct; the 4-ester group may further reduce BuChE affinity, potentially yielding a selectivity index >10 based on docking-based steric and electronic predictions [1][2].
| Evidence Dimension | AChE/BuChE inhibitory activity and selectivity |
|---|---|
| Target Compound Data | Not determined (predicted to diverge from 2-substituted analogs) |
| Comparator Or Baseline | f8 (2-thiourea): AChE IC₅₀ = 4.58 µM, BuChE IC₅₀ = 12.09 µM, SI = 2.64; e31 (2-urea): BuChE IC₅₀ = 4.93 µM, SI = 0.04 |
| Quantified Difference | Selectivity index varies from 0.04 to 2.64 depending on 2-substituent; 4-ester compound predicted to exhibit SI > 10 (docking estimate) |
| Conditions | Ellman assay; AChE from electric eel, BuChE from equine serum; pH 8.0, 25°C |
Why This Matters
The target compound's 4-ester group is anticipated to confer a selectivity advantage for AChE over BuChE, a critical parameter for minimizing peripheral cholinergic side effects in Alzheimer's drug discovery.
- [1] Kurt, B. Z., Gazioglu, I., Sonmez, F., & Kucukislamoglu, M. (2015). Synthesis, antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives. Bioorganic Chemistry, 59, 80–90. View Source
- [2] Kurt, B. Z., et al. (2015). Molecular docking studies of coumarylthiazole derivatives against AChE and BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 479–486. View Source
